molecular formula C21H30ClNO4 B1662548 YS-035 hydrochloride CAS No. 89805-39-0

YS-035 hydrochloride

Cat. No.: B1662548
CAS No.: 89805-39-0
M. Wt: 395.9 g/mol
InChI Key: GYBONEHHSUABAO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

YS-035 hydrochloride primarily targets calcium ions (Ca2+) in cells . It acts as a Ca2+ antagonist , inhibiting the cellular uptake and mitochondrial efflux of calcium ions . This interaction with calcium ions plays a crucial role in various cellular processes, including muscle contraction and nerve impulse transmission.

Mode of Action

This compound interacts with its targets by inhibiting Ca2+ uptake by muscle cells and the Na+/Ca2+ exchange . The inhibition constant (Ki) for this interaction is 28 µM . By blocking the exchange of sodium and calcium ions, this compound disrupts the balance of these ions in cells, which can lead to changes in cellular function.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial Ca2+ transport pathway . By inhibiting the uptake of calcium ions into the mitochondria, this compound can disrupt the normal functioning of this pathway, leading to downstream effects on cellular energy production and other processes.

Result of Action

The inhibition of Ca2+ uptake and Na+/Ca2+ exchange by this compound leads to a prolongation of cardiac action potentials . This can affect the rhythm and rate of heart contractions, potentially influencing cardiovascular health.

Preparation Methods

Synthetic Routes and Reaction Conditions

YS-035 hydrochloride is synthesized through a series of chemical reactions involving the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenylethylamine and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction to form the intermediate compound.

    Methylation: The intermediate compound is then methylated to produce the final product, YS-035.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compound.

    Purification: The intermediate is purified through crystallization or chromatography.

    Final Conversion: The purified intermediate is methylated and then converted to the hydrochloride salt form.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

YS-035 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also be reduced to form different reduced products.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation products may include various carboxylic acids or ketones.

    Reduction: Reduction products may include alcohols or amines.

    Substitution: Substitution products vary widely based on the substituent introduced.

Comparison with Similar Compounds

YS-035 hydrochloride is unique compared to other calcium channel blockers due to its specific structure and mechanism of action. Similar compounds include:

    Verapamil: A well-known calcium channel blocker with a similar structure but different pharmacokinetic properties.

    Diltiazem: Another calcium channel blocker with distinct therapeutic applications.

    Nifedipine: A calcium channel blocker used primarily for its vasodilatory effects.

This compound stands out due to its specific inhibition of sodium/calcium exchange and its unique effects on mitochondrial calcium transport .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4.ClH/c1-22(12-10-16-6-8-18(23-2)20(14-16)25-4)13-11-17-7-9-19(24-3)21(15-17)26-5;/h6-9,14-15H,10-13H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBONEHHSUABAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008983
Record name 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89805-39-0
Record name 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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